molecular formula C7H8N2O4 B13323466 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13323466
M. Wt: 184.15 g/mol
InChI Key: OHFQODJWYBZLJG-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both tetrahydrofuran and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tetrahydrofuran derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with altered functional groups.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the tetrahydrofuran and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-(oxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c10-7(11)5-8-6(13-9-5)4-2-1-3-12-4/h4H,1-3H2,(H,10,11)

InChI Key

OHFQODJWYBZLJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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